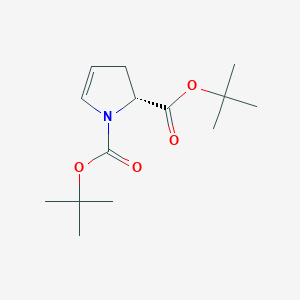
2-Naphthaleneethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneethanimidamide is an organic compound with the molecular formula C12H12N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanimidamide group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanimidamide typically involves the reaction of 2-naphthylamine with an appropriate reagent to introduce the ethanimidamide group. One common method involves the reaction of 2-naphthylamine with ethyl chloroformate, followed by treatment with ammonia to yield the desired product . The reaction conditions generally require a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthaleneethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ethanimidamide group to other functional groups, such as amines.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the naphthalene ring.
Applications De Recherche Scientifique
2-Naphthaleneethanimidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Naphthaleneethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparaison Avec Des Composés Similaires
2-Naphthaleneethanimidamide can be compared with other similar compounds, such as:
2-Naphthylamine: A precursor in the synthesis of this compound, known for its use in dye production.
Naphthalene diimides: Compounds with similar aromatic structures, used in electronic devices and as anticancer agents.
Naphthoquinones: Oxidized derivatives of naphthalene with applications in medicine and industry.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
70009-01-7 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-naphthalen-2-ylethanimidamide |
InChI |
InChI=1S/C12H12N2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H3,13,14) |
Clé InChI |
LHYUMRWJTVKTPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
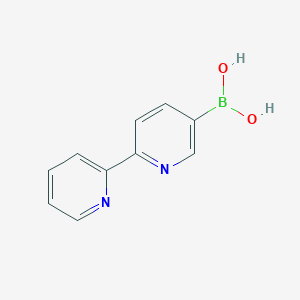
![3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12438172.png)
![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
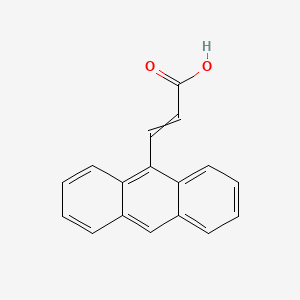
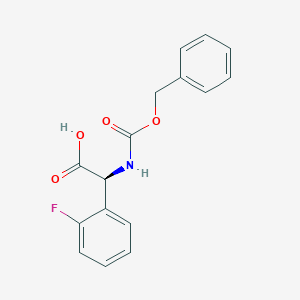

![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
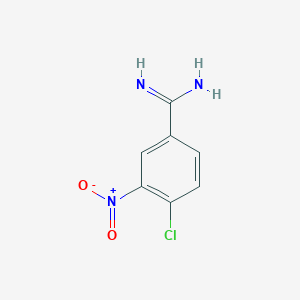
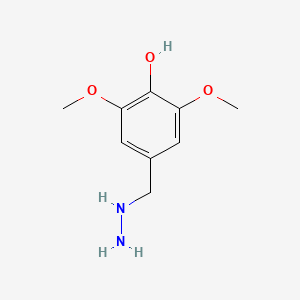
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)
